5-bromo-3-(2-ethoxy-3-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Used in the synthesis of various organic compounds.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Another indole derivative with different functional groups.
Uniqueness
What sets 5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C19H20BrNO3 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
5-bromo-3-[(2-ethoxy-3-methoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C19H20BrNO3/c1-4-24-18-12(6-5-7-17(18)23-3)10-15-14-11-13(20)8-9-16(14)21(2)19(15)22/h5-9,11,15H,4,10H2,1-3H3 |
InChI Key |
UHEXOGGANCPRLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CC2C3=C(C=CC(=C3)Br)N(C2=O)C |
Origin of Product |
United States |
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